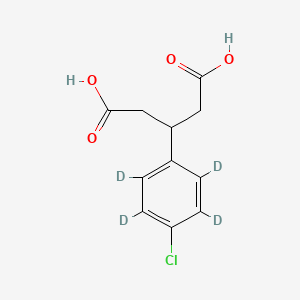

3-(4-Chlorophenyl)glutaric Acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)glutaric Acid-d4 is a deuterated analog of 3-(4-Chlorophenyl)glutaric Acid. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which aids in various analytical techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)glutaric Acid-d4 typically involves the deuteration of 3-(4-Chlorophenyl)glutaric Acid. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis pathway .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the integrity of the deuterated product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Chlorophenyl)glutaric Acid-d4 can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-Chlorophenyl)glutaric Acid-d4 serves as a tracer in reaction mechanisms and kinetic studies. Its isotopic labeling allows for precise tracking of chemical transformations, enabling researchers to gather data on reaction rates and mechanisms.

Biology

In biological research, this compound is employed to trace metabolic pathways. The presence of deuterium provides distinct signals in spectroscopic analyses, particularly in nuclear magnetic resonance (NMR) spectroscopy. This capability is crucial for understanding biochemical processes and drug metabolism.

Medicine

The compound is utilized in drug development and pharmacokinetic studies to investigate how drugs are processed within biological systems. It aids in understanding the metabolism of pharmaceuticals, which is essential for designing effective therapeutic agents.

Industry

In industrial applications, this compound is used to produce labeled compounds for environmental and clinical diagnostics. Its isotopic labeling enhances detection sensitivity in various assays.

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace the metabolism of a new drug candidate in rat models. By administering the compound alongside the drug, researchers were able to monitor its distribution and transformation within biological tissues using NMR spectroscopy, revealing critical insights into metabolic pathways.

Case Study 2: Drug Development

In another instance, this compound was employed to evaluate the pharmacokinetics of a novel anti-cancer agent. The deuterated acid facilitated the tracking of drug metabolites, allowing scientists to ascertain the efficacy and safety profiles of the drug through detailed metabolic mapping.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)glutaric Acid-d4 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the biochemical transformations. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to track the compound .

Comparación Con Compuestos Similares

3-(4-Chlorophenyl)glutaric Acid: The non-deuterated analog, used in similar applications but without the benefits of isotopic labeling.

3-(4-Chlorophenyl)glutaramic Acid: Another related compound used in the synthesis of heterocyclic compounds and as a reagent in various chemical reactions.

Uniqueness: 3-(4-Chlorophenyl)glutaric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and spectroscopic studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications, making it a valuable tool in research and industry.

Actividad Biológica

3-(4-Chlorophenyl)glutaric Acid-d4 is a deuterated derivative of 3-(4-Chlorophenyl)glutaric Acid, which is notable for its applications in biological research and drug development. The incorporation of deuterium enhances its stability and detection in various assays, making it a valuable compound in pharmacological studies.

- Molecular Formula : C₁₁H₇D₄ClO₄

- Molecular Weight : 246.68 g/mol

- CAS Number : 1189874-68-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it exhibits properties similar to its non-deuterated counterpart, participating in various metabolic pathways and binding interactions essential for therapeutic efficacy.

Interaction Studies

- Binding Affinity : Studies have shown that this compound binds effectively to certain receptors, which may influence cellular signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory processes, similar to other compounds with structural analogies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce the synthesis and activity of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Properties : There is emerging evidence that compounds similar to this compound may play a role in neuroprotection, possibly through modulation of neuronal signaling pathways.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)glutaric Acid | C₁₁H₇ClO₄ | Non-deuterated version; commonly studied for activity. |

| 3-(Phenyl)glutaric Acid | C₁₁H₁₂O₄ | Lacks chlorine; serves as a standard in assays. |

| 2-(4-Chlorophenyl)acetic Acid | C₉H₉ClO₂ | Similar aromatic substitution; different functional group positioning. |

Case Studies and Research Findings

- Pharmacological Applications : A study conducted by the Groningen Research Institute of Pharmacy explored the synthesis and evaluation of various derivatives of glutaric acid, including deuterated forms. The findings indicated that these compounds could serve as scaffolds for developing new anti-inflammatory agents (source ).

- Binding Studies : Interaction studies demonstrated that this compound exhibits a binding affinity comparable to other known receptor ligands, suggesting its potential utility in designing targeted therapies (source ).

- Metabolic Pathway Analysis : Investigations into the metabolic pathways involving this compound revealed its role in modulating key enzymes associated with inflammatory responses, which may lead to novel therapeutic strategies for managing inflammatory diseases (source ).

Propiedades

IUPAC Name |

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXVLIVRJJNJII-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.